molecular formula C18H22O B10762740 3-(4-Methylbenzylidene)camphor CAS No. 95342-41-9

3-(4-Methylbenzylidene)camphor

Cat. No.: B10762740
CAS No.: 95342-41-9
M. Wt: 254.4 g/mol
InChI Key: HEOCBCNFKCOKBX-RELGSGGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylbenzylidene)camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde . The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The final product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzylidene)camphor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells.

CAS No.

95342-41-9

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

(1R,3E,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+/t15-,18+/m1/s1

InChI Key

HEOCBCNFKCOKBX-RELGSGGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\[C@H]3CC[C@@](C2=O)(C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

melting_point

66-69

solubility

Poorly soluble

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.